3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one
Description
This compound features a propan-1-one backbone linked to a piperazine ring substituted with a 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl group and a 3-chlorophenyl moiety. The tetrahydropyrazinoindazol core is a bicyclic system combining pyrazine and indazole, which may enhance binding to biological targets through hydrogen bonding and aromatic interactions .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O/c24-18-5-3-4-17(16-18)8-9-21(30)27-12-14-28(15-13-27)23-22-19-6-1-2-7-20(19)26-29(22)11-10-25-23/h3-5,10-11,16H,1-2,6-9,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAVBRQPQSPUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a chlorophenyl group and a tetrahydropyrazino-indazole moiety, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃ClN₄O |
| Molecular Weight | 348.86 g/mol |
Antimicrobial Activity
Recent studies have indicated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl-piperazine have shown activity against various bacterial strains. The compound's structural components may contribute to its efficacy against pathogens.
Case Study: Antimicrobial Testing
A study evaluating the antimicrobial activity of related compounds reported minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli . Although direct data on the specific compound is limited, these findings suggest potential antimicrobial properties.
Anticancer Activity
The biological activity of compounds with similar structural features has been explored in cancer research. The presence of the piperazine ring and the indazole moiety may enhance interactions with cellular targets involved in cancer progression.
Research Findings:
A study on fused heterocyclic compounds indicated that they could inhibit specific protein kinases involved in cancer cell signaling pathways . This suggests that our compound might also engage in similar mechanisms, warranting further investigation into its anticancer potential.
The mechanism of action for compounds like this compound likely involves:
- Receptor Binding: Interaction with various receptors (e.g., serotonin or dopamine receptors) due to its piperazine structure.
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways or signal transduction.
Pharmacokinetics
Understanding the pharmacokinetics of such compounds is crucial for determining their therapeutic viability. Studies on similar compounds have shown variable absorption rates and half-lives depending on their chemical structure.
| Parameter | Value (Example Compound) |
|---|---|
| Absorption | Rapid (Varies by structure) |
| Half-life | 4 - 12 hours |
| Metabolism | Hepatic (CYP450 involvement) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, highlighting key differences in core structures, substituents, and biological activities:
Key Structural Differences and Implications
Core Heterocycles: The tetrahydropyrazinoindazol core in the target compound is distinct from triazolopyrimidine () or triazolo-pyridazine () cores. This bicyclic structure may offer unique π-π stacking or hydrogen-bonding interactions in biological systems . Piperazine vs. Piperidine: Piperazine (target compound) enhances solubility, while piperidine derivatives () introduce conformational rigidity .
Substituent Effects: 3-Chlorophenyl vs. 4-Chlorophenyl: The position of the chlorine atom affects steric and electronic properties. 3-Chlorophenyl (target compound) may optimize binding to receptors with specific pocket geometries compared to 4-substituted analogs .
Biological Activity Trends: Triazolopyrimidine derivatives () show strong anticancer activity via enzyme inhibition, suggesting the target compound’s tetrahydropyrazinoindazol core may target similar pathways with improved selectivity . Piperazine-linked indole derivatives () exhibit CNS activity, implying the target compound’s piperazine moiety could facilitate blood-brain barrier penetration .
Research Findings and Mechanistic Insights
- Triazolopyrimidine Analogs: These compounds inhibit kinases (e.g., EGFR, VEGFR) by competing with ATP binding. The target compound’s tetrahydropyrazinoindazol core may adopt a similar binding mode but with enhanced affinity due to its larger aromatic surface .
- Synthetic Feasibility: The tetrahydropyrazinoindazol core may require multi-step synthesis involving condensation and cyclization, similar to triazolopyrimidine derivatives () .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
